N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide
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Overview
Description
N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene hydrazine moiety linked to a propoxybenzamide group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide typically involves a multi-step process:
Formation of Benzylidene Hydrazine Intermediate: The initial step involves the condensation of 4-(Dimethylamino)benzaldehyde with hydrazine hydrate under acidic conditions to form the benzylidene hydrazine intermediate.
Coupling with Propoxybenzamide: The intermediate is then reacted with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazone group to hydrazine.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or propoxy groups, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzylidene or propoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide has potential as a probe for studying enzyme interactions and cellular processes due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzylidene hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoacetamide
- 2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide
Uniqueness
Compared to similar compounds, N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide stands out due to its propoxybenzamide group, which can enhance its solubility and bioavailability. This structural feature may also influence its interaction with biological targets, potentially leading to unique therapeutic effects.
Properties
CAS No. |
769147-78-6 |
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Molecular Formula |
C21H26N4O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C21H26N4O3/c1-4-13-28-19-11-7-17(8-12-19)21(27)22-15-20(26)24-23-14-16-5-9-18(10-6-16)25(2)3/h5-12,14H,4,13,15H2,1-3H3,(H,22,27)(H,24,26)/b23-14+ |
InChI Key |
SNJDLTNODMFSMW-OEAKJJBVSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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